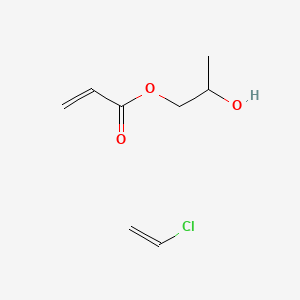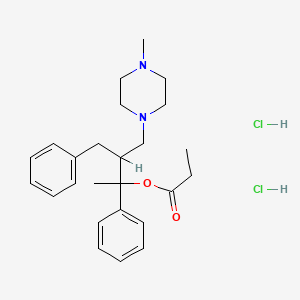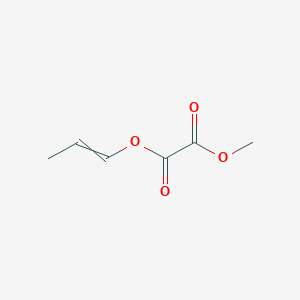methanone CAS No. 52220-82-3](/img/structure/B14652672.png)
[5-Chloro-2-(hydroxymethyl)phenyl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(hydroxymethyl)phenylmethanone: is an organic compound characterized by the presence of a chloro-substituted phenyl group and a hydroxymethyl group attached to a methanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)phenylmethanone can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the methanone structure can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 5-chloro-2-(carboxymethyl)phenyl(4-methylphenyl)methanone.
Reduction: Formation of 5-chloro-2-(hydroxymethyl)phenyl(4-methylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway. Additionally, it can interact with cellular receptors, modulating cell signaling pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-hydroxyphenylmethanone
- 5-Bromo-2-hydroxyphenylmethanone
- 5-Chloro-2-hydroxyphenylmethanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromo, ethoxy) on the phenyl ring can significantly alter the compound’s reactivity and properties.
- Reactivity: The chloro group in 5-Chloro-2-(hydroxymethyl)phenylmethanone makes it more reactive towards nucleophilic substitution compared to its bromo or ethoxy analogs.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in 5-Chloro-2-(hydroxymethyl)phenylmethanone can provide distinct advantages in specific research and industrial applications .
Propriétés
Numéro CAS |
52220-82-3 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
[5-chloro-2-(hydroxymethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)15(18)14-8-13(16)7-6-12(14)9-17/h2-8,17H,9H2,1H3 |
Clé InChI |
UXYLQAAFUPWEDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



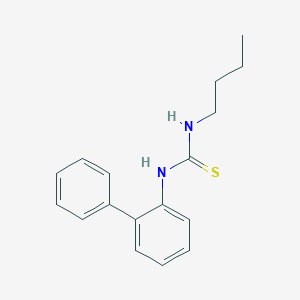
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)

![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

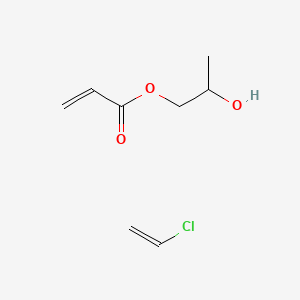
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
